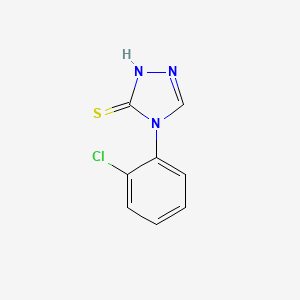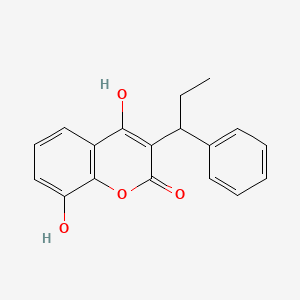![molecular formula C11H17N3O B14636602 N-{2-[(2-Aminoethyl)amino]ethyl}benzamide CAS No. 55468-07-0](/img/structure/B14636602.png)
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide: is an organic compound with the molecular formula C9H13N3O It is a derivative of benzamide, characterized by the presence of an aminoethyl group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}benzamide typically involves the reaction of benzoyl chloride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of ethylenediamine to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are required, but the presence of a base like triethylamine can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:
Reactants: Benzoyl chloride and ethylenediamine.
Reaction Conditions: Controlled temperature and pressure to optimize yield.
Purification: The product is purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzamide moiety can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide can be compared with other similar compounds, such as:
N-(2-Aminoethyl)benzamide: Lacks the additional aminoethyl group, resulting in different chemical properties and reactivity.
N-(2-{[2-(2-Aminoethyl)amino]ethyl}amino)ethyl}benzamide: Contains an additional aminoethyl group, leading to increased complexity and potential for more diverse interactions.
N-(2-{[2-(2-Aminoethyl)amino]ethyl}amino)ethyl)dodecanamide: A longer alkyl chain, which affects its solubility and interaction with biological membranes.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research.
Eigenschaften
CAS-Nummer |
55468-07-0 |
|---|---|
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-[2-(2-aminoethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H17N3O/c12-6-7-13-8-9-14-11(15)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2,(H,14,15) |
InChI-Schlüssel |
BFDUFENXIYFOQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


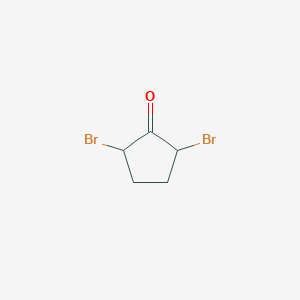
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
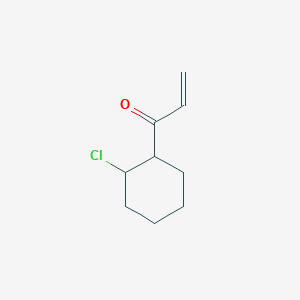
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
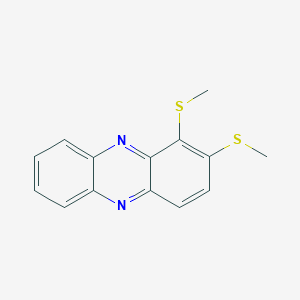

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
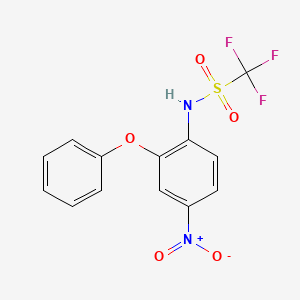

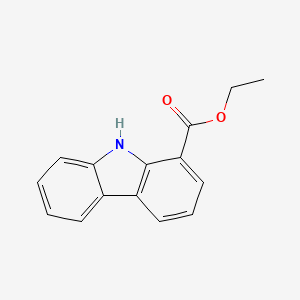
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
